4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid
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Overview
Description
4-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties
Preparation Methods
The synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves multi-step synthetic routes. One common method includes the condensation of a pyrrole derivative with a suitable pyridine precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
4-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism by which 4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling .
Comparison with Similar Compounds
When compared to other similar compounds, 4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid stands out due to its unique structural features and reactivity. Similar compounds include:
1H-pyrrolo[2,3-b]pyridine: Lacks the methyl and carboxylic acid groups, resulting in different chemical and biological properties.
4-methyl-1H-pyrrolo[2,3-b]pyridine:
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-5-4-7(9(12)13)11-8-6(5)2-3-10-8/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI Key |
WWERPLHWAMSXDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CN2)C(=O)O |
Origin of Product |
United States |
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